N'-acetyl-3-nitrobenzohydrazide
Description
N'-acetyl-3-nitrobenzohydrazide is a hydrazide derivative featuring a benzohydrazide backbone substituted with an acetyl group at the hydrazine nitrogen and a nitro group at the 3-position of the benzene ring. This compound is of interest due to its structural versatility, which enables interactions with biological macromolecules and metal ions, making it relevant in coordination chemistry and pharmacology .
Properties
CAS No. |
54571-03-8 |
|---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N'-acetyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-3-2-4-8(5-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
InChI Key |
RDXCMJKLFYREGE-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Other CAS No. |
54571-03-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-nitro-, 2-acetylhydrazide typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by the formation of the acetylhydrazide derivative. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the meta position of the benzene ring . The resulting 3-nitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields benzoic acid, 3-nitro-, 2-acetylhydrazide.
Industrial Production Methods
Industrial production of benzoic acid, 3-nitro-, 2-acetylhydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-acetyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylhydrazide group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-amino-benzoic acid, 2-acetylhydrazide.
Substitution: Various acyl derivatives of benzoic acid, 3-nitro-, 2-hydrazide.
Condensation: Hydrazones with different aldehyde or ketone substituents.
Scientific Research Applications
N'-acetyl-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-nitro-, 2-acetylhydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The biological and chemical properties of benzohydrazide derivatives are heavily influenced by substituents. Below is a comparative analysis of N'-acetyl-3-nitrobenzohydrazide with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups : The nitro group enhances electrophilicity and redox activity, common in antimicrobial and antioxidant applications. For example, (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide exhibits antioxidant properties due to the nitro-hydroxy synergy .
- Acetyl vs. Methoxy : The acetyl group in this compound offers better stability compared to the methoxy group in (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide, which may enhance solubility .
Table 2: Comparative Bioactivity
Insights :
- Halogenated derivatives (e.g., chloro, bromo) often show stronger antimicrobial activity due to enhanced electrophilicity and membrane interaction .
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